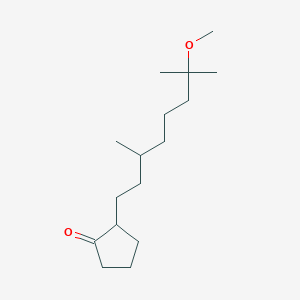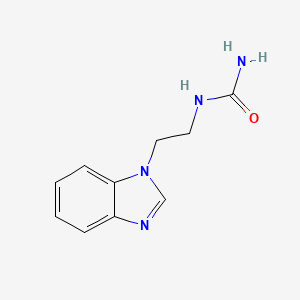
4,4'-Bipyrimidine, 2,2',6,6'-tetrakis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- is a complex organic compound with a unique structure that includes two pyrimidine rings connected by a single bond Each pyrimidine ring is substituted with two methylthio groups at the 2,2’ and 6,6’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- typically involves the reaction of 4,4’-bipyrimidine with methylthiolating agents under controlled conditions. One common method is the nucleophilic substitution reaction where the hydrogen atoms at the 2,2’ and 6,6’ positions of the bipyrimidine are replaced by methylthio groups. This reaction often requires the presence of a base, such as sodium hydride, to deprotonate the bipyrimidine and facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio groups, reverting to the parent bipyrimidine structure.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4,4’-Bipyrimidine.
Substitution: Various substituted bipyrimidine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- involves its ability to interact with various molecular targets through its methylthio groups. These interactions can include coordination with metal ions, hydrogen bonding, and van der Waals forces. The compound’s unique structure allows it to form stable complexes with metals, which can be exploited in catalysis and materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyrimidine: The parent compound without the methylthio substitutions.
2,2’-Bipyrimidine: A similar compound with the pyrimidine rings connected at the 2,2’ positions.
4,4’-Bipyridine: A related compound with pyridine rings instead of pyrimidine rings.
Uniqueness
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(methylthio)- is unique due to the presence of four methylthio groups, which significantly alter its chemical properties and reactivity compared to its parent compound and other similar compounds
Propriétés
Numéro CAS |
60186-86-9 |
|---|---|
Formule moléculaire |
C12H14N4S4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
4-[2,6-bis(methylsulfanyl)pyrimidin-4-yl]-2,6-bis(methylsulfanyl)pyrimidine |
InChI |
InChI=1S/C12H14N4S4/c1-17-9-5-7(13-11(15-9)19-3)8-6-10(18-2)16-12(14-8)20-4/h5-6H,1-4H3 |
Clé InChI |
BLZCTEBHIIVZFJ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NC(=C1)C2=CC(=NC(=N2)SC)SC)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)

![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)




![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)
![1-[(3-Isocyanatopropyl)sulfanyl]heptane](/img/structure/B14599776.png)


![4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine](/img/structure/B14599786.png)
